molecular formula C12H22BrNO2 B2736644 Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2411246-10-9

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2736644
CAS No.: 2411246-10-9
M. Wt: 292.217
InChI Key: ZHGSOBPJRQGCES-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H22BrNO2. This compound is characterized by a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2,2-dimethylpyrrolidine-1-carboxylate.

    Bromination: The bromomethyl group is introduced via bromination. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat.

    Esterification: The tert-butyl ester group is introduced through esterification. This involves reacting the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions.

    Purification: Using techniques like recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Depending on the nucleophile, products like azides, thiols, or ethers.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohols or amines.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology

    Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules like proteins or nucleic acids.

Medicine

    Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry

    Material Science: Utilized in the development of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the introduction of various nucleophiles. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 4-(chloromethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a chloromethyl group instead of a bromomethyl group.

    Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Similar but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The bromomethyl group is a versatile leaving group, while the tert-butyl ester offers protection for the carboxylic acid, making it a valuable intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGSOBPJRQGCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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